molecular formula C21H17N3O5S2 B2955976 (Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897734-11-1

(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2955976
CAS RN: 897734-11-1
M. Wt: 455.5
InChI Key: GICHWZZRZCOIKB-LNVKXUELSA-N
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Description

Benzo[d]thiazole derivatives are widely used in synthetic and medicinal chemistry . They are components of many compounds and drugs that have several different bioactivities .


Synthesis Analysis

A novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds has been disclosed . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents . A vast array of alkenes are proven to be suitable substrates .


Molecular Structure Analysis

The benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration, indicating the robust transformability of the products .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazole derivatives are diverse. For instance, photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage of diarylethers has been reported .

properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S2/c1-3-29-20(27)13-5-7-15-17(9-13)31-21(24(15)10-18(25)28-2)23-19(26)12-4-6-14-16(8-12)30-11-22-14/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICHWZZRZCOIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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